molecular formula C11H13NO2 B3165803 (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 903557-36-8

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B3165803
CAS RN: 903557-36-8
M. Wt: 191.23
InChI Key: UOFGALYVZHUWOQ-JTQLQIEISA-N
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Description

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, commonly known as MDL-100,907, is a selective antagonist for dopamine D4 receptors. It is a chemical compound that has been widely used in scientific research to investigate the biochemical and physiological effects of dopamine D4 receptors.

Scientific Research Applications

Synthesis and Conformational Studies

  • Conformationally Constrained Tryptophan Derivatives : This compound has been used in the synthesis of novel 3,4-fused tryptophan analogues, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, designed for peptide/peptoid conformation elucidation studies. These derivatives limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Derivative Synthesis

  • Indan-1-one Derivatives with Amino Acid Fragments : New indan-1-one derivatives, including those with amino acid fragments, have been synthesized using methods like N-acylation of amino acids. This demonstrates the potential of the compound in creating structurally diverse molecules (Shilin et al., 2018).
  • Microwave Irradiation Reactions : The compound has been involved in studies examining the effects of microwave irradiation on reactions with active methylene compounds. This research explores the efficiency of such reactions in different conditions (Rábarová et al., 2004).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of derivatives like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which shares a similar core structure with (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, has been analyzed. These studies provide insights into the molecular configuration and intermolecular interactions (Vasu et al., 2004).

Enzymatic Kinetic Resolution

  • Kinetic Resolution with Candida antarctica Lipase B : This compound has been used in the kinetic resolution of cyclic quaternary α-amino esters, demonstrating its utility in chiral synthesis and separation processes (Li et al., 2011).

Reaction Mechanism Exploration

  • Exploring Reaction Mechanisms : Studies have been conducted on the reactions of similar derivatives with various compounds, providing valuable insights into reaction mechanisms and potential synthetic pathways (Shestakov et al., 2009).

Synthesis of Complex Molecules

  • Synthesis of Complex Molecules : Research has focused on the synthesis of complex molecules such as pyrazolooxazines and spiroheterocycles, utilizing derivatives of (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate as key intermediates (Zhulanov et al., 2017).

properties

IUPAC Name

methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGALYVZHUWOQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@H](CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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